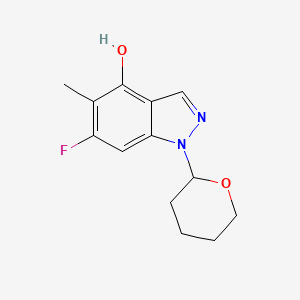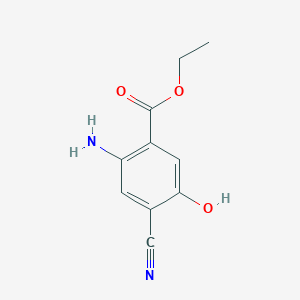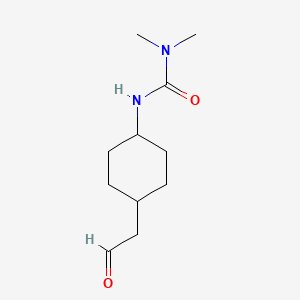
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one is a heterocyclic compound that features both an imidazolidinone and a dioxidothietane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diamines with carbonyl-containing compounds, followed by the incorporation of the dioxidothietane moiety through a series of oxidation steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
化学反应分析
Types of Reactions
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazolidinones .
科学研究应用
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one has several scientific research applications:
作用机制
The mechanism by which 3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
相似化合物的比较
Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features but lacking the dioxidothietane moiety.
Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone structure.
Thiazolidin-4-one: A compound with a sulfur atom in the ring, offering different reactivity and applications.
Uniqueness
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one is unique due to the presence of the dioxidothietane moiety, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s reactivity and potential for forming stable complexes with various molecular targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C6H10N2O3S |
|---|---|
分子量 |
190.22 g/mol |
IUPAC 名称 |
3-(1,1-dioxothietan-3-yl)imidazolidin-4-one |
InChI |
InChI=1S/C6H10N2O3S/c9-6-1-7-4-8(6)5-2-12(10,11)3-5/h5,7H,1-4H2 |
InChI 键 |
JKULISRYHVNYLS-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1(=O)=O)N2CNCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


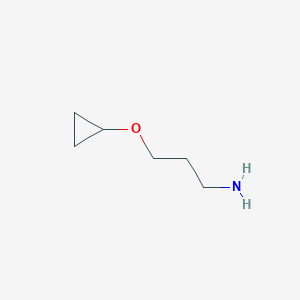
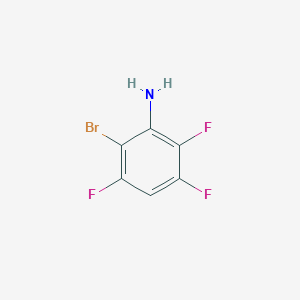
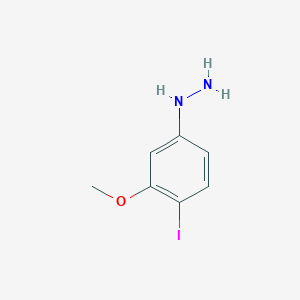

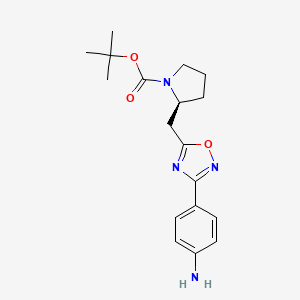
![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
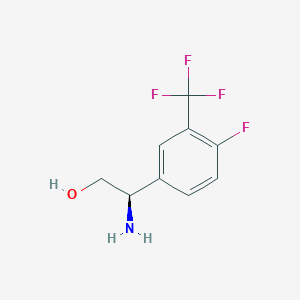

![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)

